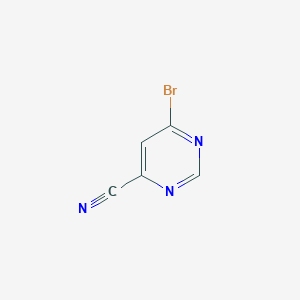
3-Bromo-4-chloro-5-methylpyridine
Descripción general
Descripción
3-Bromo-4-chloro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 g/mol . It is typically stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 . The canonical SMILES structure is CC1=CN=CC(=C1Cl)Br .Chemical Reactions Analysis
The compound has been used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides for use as potent phosphodiesterase type 4 (PDE4) inhibitors .Physical and Chemical Properties Analysis
This compound has a molecular weight of 206.47 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . It has a topological polar surface area of 12.9 Ų .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
3-Bromo-4-chloro-5-methylpyridine and its derivatives have been studied for their synthesis and structural properties. For instance, a Schiff base compound involving 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol was synthesized and characterized using elemental analysis, IR spectra, and single-crystal X-ray diffraction (Wang et al., 2008). This compound showed a trans configuration and excellent antibacterial activities.
Migration of Halogen Atoms
Research has explored the migration of halogen atoms in derivatives of this compound. For example, the chlorination of 3-bromo-2,4-dihydroxypyridine led to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine, indicating a rearrangement of halogen atoms (Hertog & Schogt, 2010).
Pressure and Temperature Effects
Studies have also examined the effects of pressure and temperature on complexes involving this compound derivatives. In one study, the visible absorption spectra of CoX2 in solutions of 4-methylpyridine and 2-methylpyridine were measured under various pressure and temperature conditions, revealing insights into equilibrium dynamics (Kojima, 1988).
Azaindole Derivatives
Research has been conducted on the synthesis of azaindole derivatives from this compound. In one study, the reduction of 3-Bromo-5-nitro-4-(β-dimethylaminovinyl) pyridine led to the creation of 4-bromo-6-azaindole (Prokopov & Yakhontov, 1979).
Novel Pyridine-Based Derivatives
Another study presented the efficient synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, a compound related to this compound. This process led to the creation of new compounds with potential applications in medicinal chemistry (Ahmad et al., 2017).
Safety and Hazards
Direcciones Futuras
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is an area of ongoing research . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Mecanismo De Acción
Target of Action
3-Bromo-4-chloro-5-methylpyridine is primarily used as a building block in the synthesis of various organic compounds . It is often utilized in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. In Suzuki–Miyaura cross-coupling reactions, it participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of a suitable catalyst. For example, in Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .
Análisis Bioquímico
Biochemical Properties
3-Bromo-4-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various bioactive molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with p38α mitogen-activated protein kinase (MAP kinase), a serine/threonine kinase involved in modulating cellular responses to extracellular signals . The interaction with p38α MAP kinase can lead to the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β, making it a potential candidate for therapeutic applications in inflammatory diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α MAP kinase can alter the signaling pathways involved in inflammation and stress responses . Additionally, this compound has been shown to affect the expression of genes related to cytokine production and cellular stress responses, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α MAP kinase by binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and modulation of gene expression related to inflammation and stress responses . The compound’s ability to inhibit enzyme activity and alter gene expression underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of p38α MAP kinase activity and prolonged modulation of cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAP kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and minimizing its potential toxicity. Additionally, this compound’s impact on metabolic flux and metabolite levels has been studied, revealing its influence on cellular energy metabolism and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution within tissues is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes and accumulate in specific compartments .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization enables this compound to interact with its molecular targets, including p38α MAP kinase, and modulate cellular processes at the subcellular level .
Propiedades
IUPAC Name |
3-bromo-4-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZUNPHQQIYQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


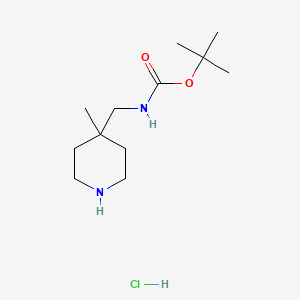
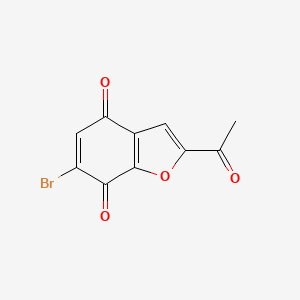
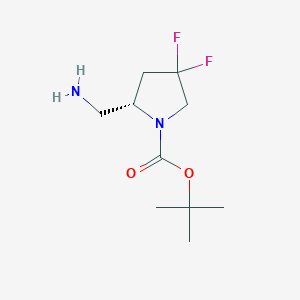
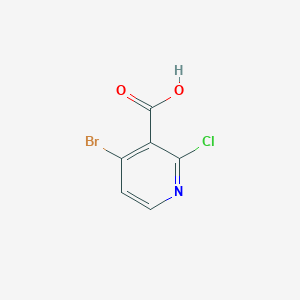
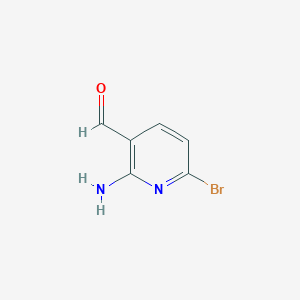
![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
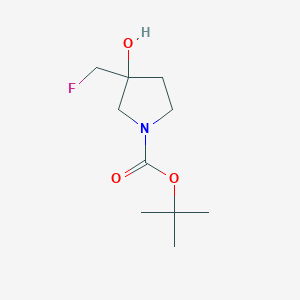
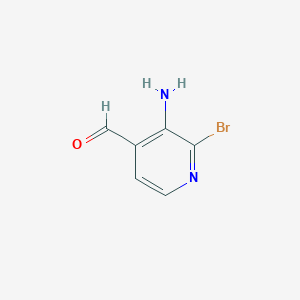

![5-Bromobenzo[B]thiophene-2-carbonitrile](/img/structure/B1378952.png)
![(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid](/img/structure/B1378953.png)
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
![5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1378955.png)
